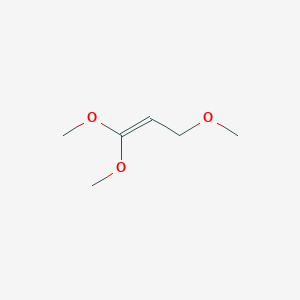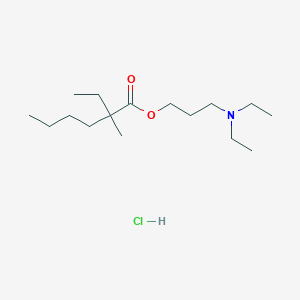![molecular formula C7H7LiOS B14664148 Lithium, [(phenylsulfinyl)methyl]- CAS No. 40110-39-2](/img/structure/B14664148.png)
Lithium, [(phenylsulfinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [(phenylsulfinyl)methyl]- is an organolithium compound that features a lithium atom bonded to a [(phenylsulfinyl)methyl] group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This particular compound is of interest due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium, [(phenylsulfinyl)methyl]- typically involves the reaction of a phenylsulfinylmethyl halide with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. Common solvents for this reaction include diethyl ether or tetrahydrofuran (THF), which help to stabilize the organolithium compound .
Industrial Production Methods
Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors can help to manage the highly exothermic nature of these reactions and improve safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [(phenylsulfinyl)methyl]- undergoes a variety of chemical reactions, including:
Nucleophilic Addition: Due to the strong nucleophilicity of the carbon-lithium bond, it can add to electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with lithium, [(phenylsulfinyl)methyl]- include carbonyl compounds, halides, and other electrophiles. Typical conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of substituted products .
Applications De Recherche Scientifique
Lithium, [(phenylsulfinyl)methyl]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of lithium, [(phenylsulfinyl)methyl]- involves its strong nucleophilic and basic properties. The lithium atom can stabilize negative charges, making the compound highly reactive towards electrophiles. This reactivity is utilized in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but different structural features.
Grignard Reagents: Organomagnesium compounds that also act as strong nucleophiles and bases but with different reactivity profiles
Uniqueness
Lithium, [(phenylsulfinyl)methyl]- is unique due to the presence of the phenylsulfinyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where other organolithium or organomagnesium compounds may not be suitable .
Propriétés
Numéro CAS |
40110-39-2 |
|---|---|
Formule moléculaire |
C7H7LiOS |
Poids moléculaire |
146.2 g/mol |
Nom IUPAC |
lithium;methanidylsulfinylbenzene |
InChI |
InChI=1S/C7H7OS.Li/c1-9(8)7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
Clé InChI |
WJUMKDKEZNLRJS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]S(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


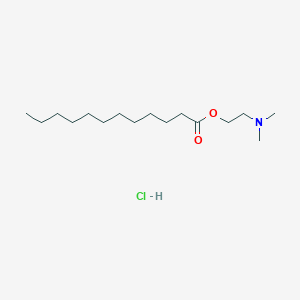
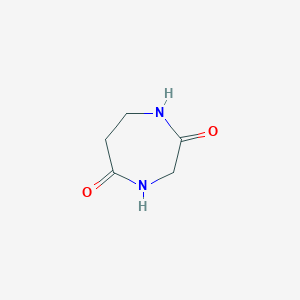
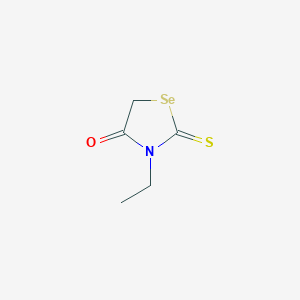
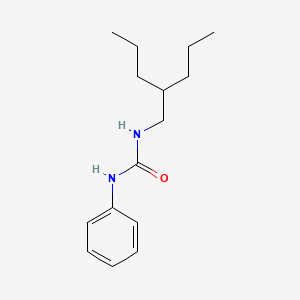
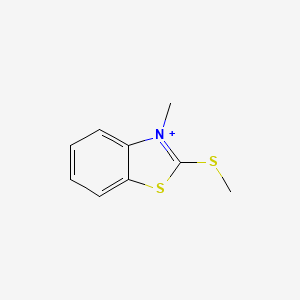
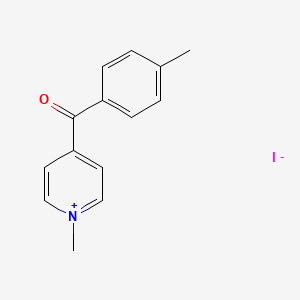
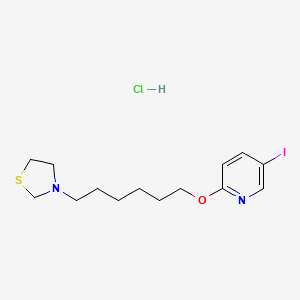
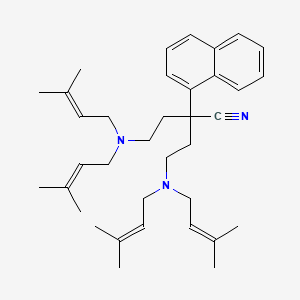
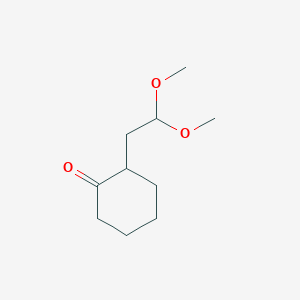
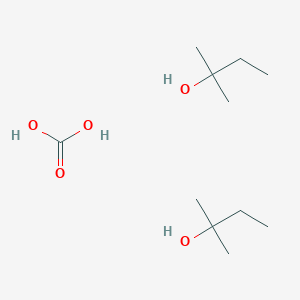
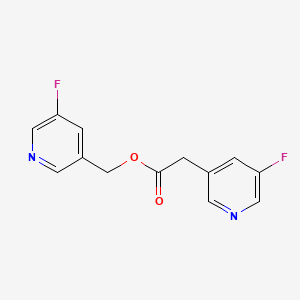
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
